molecular formula C16H15N3O2 B12003263 N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide

N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide

Cat. No.: B12003263
M. Wt: 281.31 g/mol
InChI Key: SJJXIDKDUCJSQH-GZTJUZNOSA-N
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Description

    is a chemical compound with the following structure:

    N’-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide: C13H14INO2S\text{C}_{13}\text{H}_{14}\text{INO}_2\text{S}C13​H14​INO2​S

    .
  • It is also known by other names, such as N-(p-Toluenesulfonyl)imino]phenyliodinane or 4-Methyl-N-(phenyl-λ^3-iodanylidene)benzenesulfonamide .
  • The compound consists of an iodonium inner salt core, where the iodine atom is coordinated to the phenyl ring.
  • Its molecular weight is approximately 375.23 g/mol.
  • The melting point is around 104.0-105.0 °C (decomposition) .
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves the reaction between an appropriate amine and an iodonium salt. For example, the reaction of p-toluenesulfonyl chloride with p-anisidine (4-methoxyaniline) followed by treatment with iodine generates the desired compound.

      Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) at room temperature or under mild heating conditions.

      Industrial Production: While there isn’t extensive industrial-scale production, researchers often synthesize it in the laboratory for specific applications.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including substitution, oxidation, and reduction.

      Common Reagents and Conditions:

      Major Products: The products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers use this compound as a reagent in various synthetic transformations due to its unique iodonium core.

      Biology and Medicine: It has applications in bioconjugation, labeling, and imaging studies.

      Industry: While not widely used industrially, it contributes to the development of novel synthetic methodologies.

  • Mechanism of Action

    • The compound’s mechanism of action primarily relates to its ability to transfer iodine atoms during reactions.
    • It can serve as an electrophilic iodine source, participating in electrophilic aromatic substitutions and other transformations.
  • Comparison with Similar Compounds

    Remember that this compound’s applications and research significance continue to evolve, and scientists explore its potential in various fields

    Properties

    Molecular Formula

    C16H15N3O2

    Molecular Weight

    281.31 g/mol

    IUPAC Name

    N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide

    InChI

    InChI=1S/C16H15N3O2/c1-12-7-9-13(10-8-12)11-17-19-16(21)15(20)18-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,20)(H,19,21)/b17-11+

    InChI Key

    SJJXIDKDUCJSQH-GZTJUZNOSA-N

    Isomeric SMILES

    CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2

    Canonical SMILES

    CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2

    Origin of Product

    United States

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